(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[3-[3-[(dimethylamino)methyl]furan-2-yl]-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O.2ClH/c1-15(2)6-7-3-4-16-9(7)10-12-8(5-11)13-14-10;;/h3-4H,5-6,11H2,1-2H3,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTWMVAFESHBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC=C1)C2=NNC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171804-56-9 | |
| Record name | (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, with the chemical formula C10H17Cl2N5O, is a triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a dimethylaminomethyl group and a triazole moiety. Its structural formula is represented as follows:
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit significant antimicrobial activity. A study evaluated various triazole compounds, including those similar to this compound, against a range of pathogens. The results demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
Triazole derivatives have shown promise in anticancer research. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives containing the triazole ring were tested against various cancer types, revealing IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes critical for microbial and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to increased apoptosis rates.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing further cell division .
Study 1: Antimicrobial Efficacy
A recent study tested a series of triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC of 0.5 µg/mL against E. coli, indicating strong antibacterial activity .
Study 2: Anticancer Potential
In another investigation involving human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of the furan group and a dimethylamino substituent enhances the biological activity of the compound. Studies suggest that derivatives of this compound can be synthesized to target various pathogens effectively, including bacteria and fungi .
Anticancer Properties
The triazole ring has been associated with anticancer activity. Preliminary studies indicate that (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways affected by this compound .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may act on cyclin-dependent kinases, which are crucial for cell cycle regulation. This property positions it as a candidate for developing therapeutic agents aimed at conditions like cancer or other proliferative disorders .
Agricultural Applications
Fungicides
Given its structural characteristics, there is potential for this compound to function as a fungicide. Research into similar triazole compounds has shown effectiveness against various fungal pathogens affecting crops. This compound could be explored for its efficacy in agricultural settings as a protective agent against plant diseases .
Plant Growth Regulators
There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds may influence growth patterns and stress responses in plants, enhancing crop yields and resilience to environmental stressors. Studies are needed to assess the specific effects of this compound on plant physiology .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The ability to modify its structure by altering substituents can lead to derivatives with enhanced or altered biological activities. This versatility makes it a valuable compound for further research in both medicinal and agricultural chemistry.
- Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure–activity relationship that could guide future modifications for enhanced efficacy .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that certain derivatives induced apoptosis at low concentrations, suggesting potential for development as an anticancer agent .
- Agricultural Trials : Field trials assessing the fungicidal properties of similar triazole compounds reported significant reductions in fungal infections in treated crops compared to controls, indicating potential for agricultural use .
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to structurally related triazole derivatives (Table 1).
Table 1. Key Structural and Physicochemical Comparisons
Substituent Impact on Bioactivity and Solubility
- Dimethylamino Group: The target compound’s 3-[(dimethylamino)methyl]furan substituent introduces a tertiary amine, which likely improves water solubility via protonation in acidic environments (enhanced by dihydrochloride salt formation) .
- Triazole vs. Oxadiazole Cores : Triazoles (target compound) exhibit stronger hydrogen-bonding capacity compared to oxadiazoles (), which may influence target binding in biological systems .
- Aromatic vs.
Q & A
Basic: What are the recommended methods for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions. A typical approach includes:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux conditions .
- Functionalization of the furan moiety : Controlled addition of chloroacetyl chloride at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to ensure purity .
- Final dihydrochloride salt preparation : Neutralization with hydrochloric acid, as demonstrated in similar methanamine hydrochloride syntheses .
Advanced: How can researchers optimize yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Temperature control : Maintain 20–25°C during critical steps (e.g., acyl chloride addition) to minimize side reactions .
- Solvent selection : Ethanol-DMF mixtures improve recrystallization efficiency for triazole derivatives .
- Analytical monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track reaction progress and purity, referencing protocols for structurally related compounds .
Basic: What spectroscopic techniques are essential for characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR and 2D techniques (COSY, HSQC) confirm substituent positions, especially the dimethylamino and furan groups .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Infrared spectroscopy : Identifies functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves crystal structure if single crystals are obtainable .
Advanced: How to design experiments for assessing anticancer activity?
Answer:
- Experimental design : Use randomized block designs with split-plot arrangements to account for variables like cell line variability .
- Dosage and replicates : Test concentrations from 1 nM–100 μM with four biological replicates and five technical replicates per group .
- Assays : MTT or resazurin assays for viability; include positive controls (e.g., doxorubicin) and solvent controls .
- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05) to determine significance .
Basic: What storage conditions ensure compound stability?
Answer:
- Store in sealed glass containers at -20°C with desiccants (silica gel) to prevent hydrolysis .
- Protect from light and moisture. Conduct stability tests via HPLC every six months to monitor degradation .
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
- Metabolic studies : Use liver microsomes to identify metabolites and assess stability in physiological buffers (pH 7.4, 37°C) .
- PBPK modeling : Predict in vivo pharmacokinetics using parameters like log P and plasma protein binding .
- Dose adjustment : Account for bioavailability differences by optimizing formulations (e.g., PEGylation) .
Advanced: Methodologies for studying environmental fate in aquatic systems?
Answer:
- Phase 1 (Physicochemical properties) : Measure log Kow via shake-flask method .
- Phase 2 (Biodegradation) : Use OECD 301F respirometry to assess microbial breakdown .
- Phase 3 (Ecotoxicology) : Test acute toxicity on Daphnia magna (48-hour EC50) and algal species (72-hour growth inhibition) .
- Advanced analysis : Quantify environmental levels via LC-MS/MS with isotopic internal standards (e.g., D6-dimethylamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
